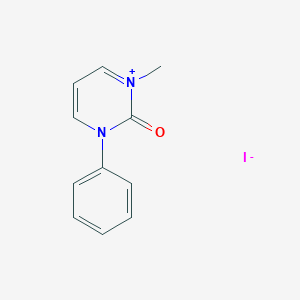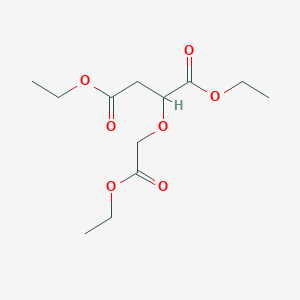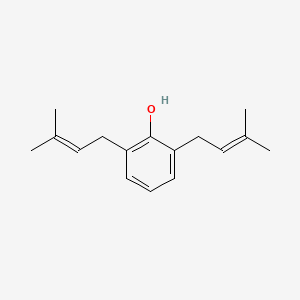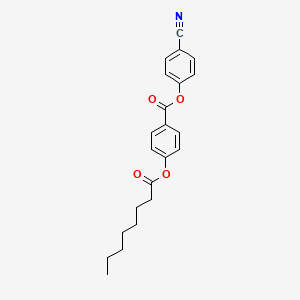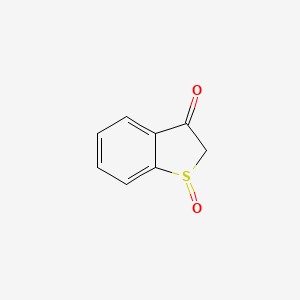
1H-1-Benzothiophene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Benzothiophene-1,3(2H)-dione is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzothiophene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of thiophene derivatives followed by oxidation. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts.
Industrial Production Methods
Industrial production methods for this compound might involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1-Benzothiophene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzene or thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 1H-1-Benzothiophene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound with a fused benzene and thiophene ring.
Benzothiophene-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Benzothiophene-3-carboxylic acid: A derivative with a carboxyl group at the 3-position.
Uniqueness
1H-1-Benzothiophene-1,3(2H)-dione is unique due to the presence of a dione functional group, which imparts distinct chemical reactivity and potential biological activity compared to other benzothiophene derivatives.
Propriétés
Numéro CAS |
53894-49-8 |
|---|---|
Formule moléculaire |
C8H6O2S |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
1-oxo-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H6O2S/c9-7-5-11(10)8-4-2-1-3-6(7)8/h1-4H,5H2 |
Clé InChI |
LFOCNSKWRFQKPQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=CC=CC=C2S1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



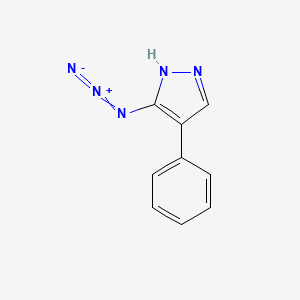

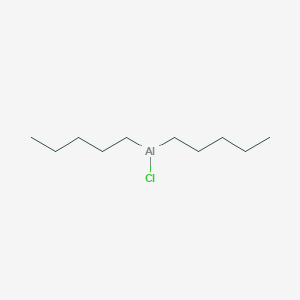

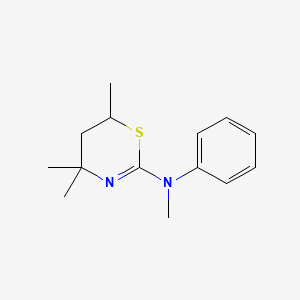
![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)

![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)
